N,N,1-trimethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N,N,1-trimethyl-3-thiophen-2-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-13(2)11(15)8-7-14(3)12-10(8)9-5-4-6-16-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRSYIRVSRTZKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CS2)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1-trimethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Thiophene Group: The thiophene group can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane as the coupling partner.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine in the presence of a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N,N,1-trimethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LAH) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (for electrophilic substitution) and organometallic reagents (for nucleophilic substitution).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
N,N,1-trimethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N,N,1-trimethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1-methyl-3,3-di-2-thienylallylamine: An opioid analgesic with a similar thiophene group.
3-dimethylamino-1,1-bis(2-thienyl)-1-butene: Another compound with a similar thiophene group.
Uniqueness
N,N,1-trimethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide is unique due to the presence of both a pyrazole ring and a thiophene group, which can confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
N,N,1-trimethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, drawing from diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is . It features a pyrazole ring substituted with a thiophene moiety and a carboxamide group, which is crucial for its biological activity.
Antitumor Activity
Research has demonstrated that pyrazole derivatives exhibit significant antitumor properties. In particular, compounds similar to this compound have shown inhibition against various cancer cell lines. For example:
- BRAF(V600E) Inhibition : Pyrazole derivatives have been identified as potent inhibitors of the BRAF(V600E) mutation, commonly associated with melanoma. This suggests that this compound may also possess similar properties due to structural similarities with other effective inhibitors .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). The mechanism often involves the suppression of signaling pathways activated by lipopolysaccharides (LPS) .
Antimicrobial Activity
This compound has displayed promising antimicrobial effects against various pathogens. In vitro studies have shown that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazole ring or thiophene moiety can significantly influence potency and selectivity against specific biological targets. For instance:
| Substituent | Effect on Activity |
|---|---|
| Methyl groups | Increase solubility and bioavailability |
| Thiophene substitution | Enhance interaction with target proteins |
| Carboxamide group | Critical for receptor binding |
Case Studies
Several studies have explored the biological activities of pyrazole derivatives:
- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives against melanoma cells, revealing that certain modifications increased their potency against BRAF(V600E) mutations .
- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory properties of pyrazole compounds, demonstrating their ability to inhibit LPS-induced NO production in macrophages .
- Antimicrobial Testing : A recent study tested various pyrazole derivatives against common bacterial strains, showing that some exhibited superior activity compared to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N,1-trimethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling pyrazole-4-carboxylic acid derivatives with thiophene-containing amines. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt or carbodiimides under inert atmospheres (N₂/Ar) .
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) achieves >95% purity. HPLC with C18 columns confirms purity .
- Critical Parameters : Excess methylating agents (e.g., methyl iodide) improve N-methylation efficiency but require quenching to avoid byproducts .
Q. How can structural characterization of this compound be validated?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., thiophen-2-yl vs. 3-yl) and confirms methyl group integration .
- Mass Spectrometry : High-resolution ESI-MS validates molecular formula (e.g., [M+H]⁺ = calculated m/z ± 0.001 Da) .
- X-ray Crystallography : Resolves stereochemical ambiguities; pyrazole-thiophene dihedral angles impact π-π stacking .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from:
- Solvent effects : DMSO concentration >1% alters protein conformation; use fresh stock solutions .
- Assay interference : Thiophene’s UV absorbance distorts fluorescence-based readouts; validate via LC-MS/MS .
- Resolution : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) .
Q. How does the compound’s 3D conformation influence its interaction with biological targets?
- Computational Insights :
- Docking Studies : Pyrazole-thiophene torsion angles (<30° favor planar conformations) enhance binding to hydrophobic pockets (e.g., ATP-binding sites) .
- MD Simulations : Methyl groups at N,N,1 positions reduce solvent accessibility, improving membrane permeability (logP ~2.8) .
- Experimental Validation : SAR analogs with bulkier substituents (e.g., cyclohexyl vs. methyl) show reduced potency, confirming steric constraints .
Q. What methodologies are recommended for in vivo pharmacokinetic profiling?
- Protocol :
- Dosing : Administer via oral gavage (10 mg/kg in PEG 400/water) to assess bioavailability .
- Sampling : Serial blood draws (0–24 hr); LC-MS/MS quantifies plasma concentrations (LLOQ = 1 ng/mL) .
- Metabolite ID : Liver microsome assays reveal oxidative pathways (e.g., thiophene S-oxidation) .
Critical Analysis of Contradictory Evidence
- Stereochemical Variants : notes that stereochemistry (e.g., R vs. S configurations in analogs) drastically alters potency. Always confirm enantiomeric purity via chiral HPLC .
- Yield Discrepancies : Reports of 39% vs. 75% yields ( vs. 10) reflect solvent polarity differences (DMF vs. THF). Replicate with anhydrous solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
